1-Bromotridecane-1,1,2,2-d4
Overview
Description
1-Bromotridecane-1,1,2,2-d4, also known as Tridecyl-1,1,2,2-d4 bromide, is a deuterated compound with the molecular formula CH3(CH2)10CD2CD2Br. It is a brominated alkane where four hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotridecane-1,1,2,2-d4 can be synthesized through the bromination of tridecane-1,1,2,2-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of deuterated tridecane as a starting material is crucial for maintaining the isotopic integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromotridecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Typically involves strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Nucleophilic Substitution (SN1): Often carried out in polar protic solvents like water or alcohols with weak nucleophiles such as water or alcohols.
Elimination Reactions: Can be induced using strong bases like potassium tert-butoxide (t-BuOK) in solvents like tert-butanol.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include tridecane-1,1,2,2-d4 derivatives such as tridecanol, tridecanenitrile, or tridecane ethers.
Elimination Reactions: Typically yield alkenes such as tridecene-1,1,2,2-d4.
Scientific Research Applications
1-Bromotridecane-1,1,2,2-d4 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and in the study of polymerization processes.
Mechanism of Action
The mechanism of action of 1-Bromotridecane-1,1,2,2-d4 is primarily based on its ability to undergo substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The deuterium atoms provide a unique isotopic signature, enabling detailed studies of reaction mechanisms and pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromotridecane-1,1,2,2-d4 can be compared with other deuterated brominated alkanes such as:
1-Bromooctane-d17: Similar in structure but with a shorter carbon chain.
1-Bromodecane-10,10,10-d3: Similar in structure but with a different isotopic labeling pattern.
1-Bromohexadecane-16,16,16-d3: Similar in structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for precise studies in various scientific fields. Its intermediate carbon chain length makes it versatile for different applications compared to shorter or longer chain analogs .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriotridecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i12D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-IDPVZSQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584001 | |
Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-45-9 | |
Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284474-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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